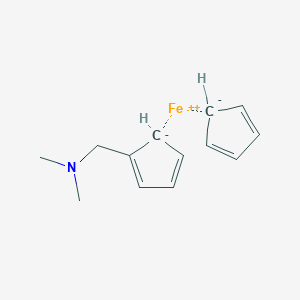

((Dimethylamino)methyl)ferrocene

Vue d'ensemble

Description

((Dimethylamino)methyl)ferrocene: is a derivative of ferrocene, where a dimethylaminomethyl group is attached to one of the cyclopentadienyl rings. The chemical formula for this compound is C13H17FeN and it has a molar mass of 243.13 g/mol . It is an air-stable, dark-orange syrup that is soluble in common organic solvents .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: ((Dimethylamino)methyl)ferrocene is typically synthesized by the reaction of ferrocene with formaldehyde and dimethylamine. The reaction can be represented as follows :

(C5H5)2Fe+CH2O+HN(CH3)2→(C5H5)Fe(C5H4CH2N(CH3)2)+H2O

This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process generally involves the same reaction as mentioned above, scaled up for industrial purposes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: ((Dimethylamino)methyl)ferrocene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the ferrocene core.

Substitution: The dimethylaminomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ferrocene derivatives with different oxidation states, while substitution reactions can yield a variety of functionalized ferrocenes .

Applications De Recherche Scientifique

Synthesis and Catalysis

Chiral Ligand Formation

One of the primary applications of ((dimethylamino)methyl)ferrocene is its role as a precursor for synthesizing planar chiral ferrocenes. These compounds are crucial in asymmetric catalysis, where they act as ligands to facilitate enantioselective reactions. The lithiation of the ortho-position of this compound allows for high stereoselectivity during subsequent electrophilic substitutions, making it an effective tool for creating chiral centers in organic synthesis .

Siloxane Synthesis

this compound has been utilized in the formation of racemic and enantiomerically pure siloxides of zinc. This application is particularly advantageous as it enables the synthesis of disiloxanes without condensation reactions, which can complicate product formation . The compound's ability to stabilize reactive intermediates has been demonstrated in the kinetically controlled asymmetric synthesis of silicon-stereogenic methoxy silanes .

Photochemistry and Reactivity

Fragmentation Studies

Research has shown that this compound can participate in fragmentation reactions, leading to the formation of various derivatives. For instance, when subjected to specific reaction conditions, it can yield methiodide derivatives with high efficiency. This behavior is attributed to the compound's unique electronic properties derived from the ferrocene moiety, which enhances its reactivity .

Redox Behavior

The presence of the dimethylamino group significantly alters the redox properties of ferrocene derivatives. Studies indicate that coordination of this nitrogen donor ligand to the iron center stabilizes certain oxidation states, facilitating reversible redox processes that are essential for applications in electrochemistry and energy storage systems .

Material Science Applications

Electrolyte Development

this compound has emerged as a promising component in developing redox-active electrolytes for high-performance aqueous batteries. Its favorable electrochemical properties contribute to improved energy storage capabilities, making it an attractive candidate for next-generation battery technologies .

Nanoparticle Synthesis

The compound has also been explored for synthesizing ferrocene-based nanoparticles, which have potential applications in drug delivery and targeted therapies due to their biocompatibility and ease of functionalization .

Case Studies

Mécanisme D'action

The mechanism by which ((Dimethylamino)methyl)ferrocene exerts its effects depends on the specific application. For example:

Comparaison Avec Des Composés Similaires

- Ferrocenemethanol

- Ferrocenecarboxaldehyde

- Vinylferrocene

- Bromoferrocene

- Ferrocenemethanol

Comparison: ((Dimethylamino)methyl)ferrocene is unique due to the presence of the dimethylaminomethyl group, which imparts specific chemical and physical properties. This makes it particularly useful in applications requiring specific electrochemical characteristics, such as in the development of sensors and electronic devices .

Activité Biologique

((Dimethylamino)methyl)ferrocene (DMAMF) is a ferrocene derivative that has garnered attention for its diverse biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with DMAMF, supported by data tables and research findings.

Overview of this compound

DMAMF is characterized by its unique structure, which incorporates a dimethylamino group attached to a ferrocene moiety. This structural modification enhances its solubility and reactivity, making it a candidate for various biological applications.

1. Anticancer Activity

DMAMF has been studied for its anticancer properties . Research indicates that ferrocene derivatives, including DMAMF, exhibit significant antiproliferative activity against various cancer cell lines. Notably, DMAMF has shown low toxicity compared to traditional chemotherapeutics, making it a promising candidate for cancer treatment.

- Mechanism of Action : The anticancer effects are attributed to the ability of DMAMF to induce apoptosis in cancer cells. Studies have demonstrated that DMAMF can activate apoptotic pathways, leading to increased cell death in cancerous tissues .

2. Antimalarial and Antifungal Activity

In addition to anticancer effects, DMAMF has demonstrated antimalarial and antifungal activities . Ferrocene derivatives have been linked to inhibition of the growth of Plasmodium species and various fungi, showcasing their potential as therapeutic agents in infectious diseases .

The biological activity of DMAMF can be attributed to several mechanisms:

- Oxidation-Reduction Reactions : DMAMF can undergo oxidation to form ferricenium ions, which are stable radical cations. These ions participate in electron transfer reactions that are crucial for biological processes .

- Free Radical Scavenging : The ability of DMAMF to scavenge free radicals contributes to its anticancer activity by inhibiting oxidative stress-related pathways involved in tumorigenesis .

- Inhibition of DNA Topoisomerases : Some studies suggest that DMAMF may inhibit DNA topoisomerase I and II activities, leading to DNA damage in cancer cells and subsequent apoptosis .

Case Study 1: Anticancer Efficacy

A study investigating the effect of DMAMF on human cancer cell lines (DLD-1 and HT-29) reported a significant increase in apoptotic cells upon treatment with DMAMF. The results indicated that DMAMF induced apoptosis through a mechanism involving mitochondrial dysfunction and activation of caspases .

| Cell Line | Treatment Concentration | Apoptotic Cells (%) | p-value |

|---|---|---|---|

| DLD-1 | 50 µM | 45 | <0.0001 |

| HT-29 | 50 µM | 42 | <0.0001 |

Case Study 2: Antimalarial Activity

In another investigation, DMAMF was tested against Plasmodium falciparum. The compound exhibited significant inhibitory effects on the growth of the parasite, with IC50 values comparable to established antimalarial drugs .

| Compound | IC50 (µM) |

|---|---|

| DMAMF | 15 |

| Chloroquine | 12 |

Propriétés

Numéro CAS |

1271-86-9 |

|---|---|

Formule moléculaire |

C13H27FeN |

Poids moléculaire |

253.20 g/mol |

Nom IUPAC |

cyclopentane;1-cyclopentyl-N,N-dimethylmethanamine;iron |

InChI |

InChI=1S/C8H17N.C5H10.Fe/c1-9(2)7-8-5-3-4-6-8;1-2-4-5-3-1;/h8H,3-7H2,1-2H3;1-5H2; |

Clé InChI |

PYOPELHHIMWJMX-UHFFFAOYSA-N |

SMILES |

CN(C)CC1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2] |

SMILES canonique |

CN(C)CC1CCCC1.C1CCCC1.[Fe] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of (dimethylaminomethyl)ferrocene?

A1: (Dimethylaminomethyl)ferrocene has the molecular formula C13H17FeN and a molecular weight of 243.13 g/mol. []

Q2: What spectroscopic techniques are commonly used to characterize (dimethylaminomethyl)ferrocene?

A2: Various techniques are employed to characterize dmaf, including:

- X-ray diffraction: Provides detailed structural information, including bond lengths and angles. [, , ]

- NMR Spectroscopy (1H and 13C): Offers insights into the compound's structure and dynamics. [, ]

- IR Spectroscopy: Reveals information about functional groups and bonding. []

- Mass Spectrometry: Determines the molecular weight and fragmentation pattern. [, ]

- UV-Vis Spectroscopy: Provides information about electronic transitions. []

- Mössbauer Spectroscopy: Used to study the electronic environment of the iron atom. []

Q3: How does the conformation of the cyclopentadienyl rings in (dimethylaminomethyl)ferrocene affect its properties?

A3: In the crystal structure of a binuclear copper(II) complex containing dmaf, the cyclopentadienyl rings adopt an eclipsed conformation. [] This conformation can influence the compound's reactivity and coordination behavior.

Q4: How can (dimethylaminomethyl)ferrocene be resolved into its enantiomers?

A4: Resolution of dmaf into optically pure enantiomers is achieved through the use of (S)-proline derivatives. This resolution allows for the preparation and characterization of various optically active dmaf derivatives. []

Q5: How can (dimethylaminomethyl)ferrocene act as a ligand in organometallic chemistry?

A5: The nitrogen atom in the dimethylaminomethyl group of dmaf can coordinate to transition metals. This property allows dmaf to function as a ligand in various metal complexes, including those of molybdenum, tungsten, and copper. [, , ]

Q6: What is the role of (dimethylaminomethyl)ferrocene in the synthesis of planar chiral phosphapalladacycles?

A6: (Dimethylaminomethyl)ferrocene serves as a starting material in the synthesis of planar chiral phosphapalladacycles via enantioselective palladation. Reaction with sodium tetrachloropalladate in the presence of (R)-N-acetylphenylalanine results in the formation of the desired palladacycle with high enantiomeric excess. []

Q7: What is the significance of 2-Copper(dimethylaminomethyl)ferrocene in organometallic synthesis?

A7: 2-Copper(dimethylaminomethyl)ferrocene is a valuable intermediate in the synthesis of monosubstituted diferrocenyls, highlighting the utility of dmaf derivatives in constructing complex organometallic structures. []

Q8: How is (dimethylaminomethyl)ferrocene employed in the synthesis of ferrocenyl thioamide derivatives?

A8: (Dimethylaminomethyl)ferrocene participates in a single-step, three-component condensation reaction with an organic amine and elemental sulfur to yield various ferrocenyl thioamide derivatives. This reaction highlights the versatility of dmaf in forming carbon-sulfur bonds. []

Q9: How does (dimethylaminomethyl)ferrocene facilitate the synthesis of directly fused highly substituted naphthalenes?

A9: (Dimethylaminomethyl)ferrocene serves as both a reactant and a source of oxidant in a palladium-catalyzed dehydrogenative annulation with internal alkynes. This method leverages the redox properties of ferrocene to generate highly arylated naphthalenes functionalized with ferrocene units. []

Q10: Can (dimethylaminomethyl)ferrocene be used to prepare other substituted ferrocenes?

A10: Yes, the dimethylamino group in dmaf can be readily converted into other functionalities. For instance, 2-(dimethylaminomethyl)ferroceneboronic acid, derived from dmaf, is a precursor to various 2-halo-(dimethylaminomethyl)ferrocenes, which can undergo further transformations. [] Additionally, lithiation of 1,1′-bis(N,N-dimethylaminomethyl)ferrocene provides access to diversely substituted ferrocene derivatives. []

Q11: What are the applications of (dimethylaminomethyl)ferrocene in materials science?

A11: (Dimethylaminomethyl)ferrocene is a precursor to iron oxide and iron-magnesium oxide thin films. These films are deposited using dmaf and ferrocene precursors, demonstrating the potential of dmaf in materials science. [, ]

Q12: What is the role of (dimethylaminomethyl)ferrocene in electrochemical applications?

A12: (Dimethylaminomethyl)ferrocene exhibits electrochemical activity and serves as a mediator in electrochemical studies. For instance, it has been employed in a radial electrochemical flow cell coupled with mass spectrometry to investigate electron transfer processes. []

Q13: How does (dimethylaminomethyl)ferrocene contribute to the development of liquid-crystalline materials?

A13: (Dimethylaminomethyl)ferrocene serves as a building block for polymers exhibiting liquid-crystalline properties. Specifically, quaternization of 1,1′-bis(N,N-dimethylaminomethyl)ferrocene with suitable dihalides yields polymers capable of forming smectic phases. []

Q14: What are the implications of (dimethylaminomethyl)ferrocene's influence on Escherichia coli growth?

A15: (Dimethylaminomethyl)ferrocene exhibits a strong inhibitory effect on the growth of Escherichia coli. This finding suggests potential antibacterial properties of dmaf. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.